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An In-depth Technical Guide on the Spectroscopic Data of Macrocarpal L

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Compound of Interest		
Compound Name:	Macrocarpal L	
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Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for **Macrocarpal L**, a phloroglucinol derivative isolated from Eucalyptus species. Due to the limited public availability of experimentally derived NMR and MS data for **Macrocarpal L**, this document presents its known physicochemical properties and utilizes the closely related and well-documented Macrocarpal B as an illustrative analogue for detailed spectroscopic analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a valuable resource for the characterization and investigation of this class of natural products. The document details the necessary experimental protocols for isolation and spectroscopic analysis and includes visualizations of the experimental workflow and a relevant biological pathway.

Introduction to Macrocarpal L

Macrocarpal L is a member of the macrocarpal family, a group of formylated phloroglucinol meroterpenoids found in various Eucalyptus species. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including antimicrobial and enzyme inhibitory effects. Structurally, macrocarpals consist of a phloroglucinol core linked to a terpenoid moiety.

While **Macrocarpal L** has been isolated and identified, its detailed, publicly accessible spectroscopic data remains scarce in the reviewed literature. The following are its known physicochemical properties:



Molecular Formula: C₂₈H₄₀O₆[1][2][3]

Molecular Weight: 472.6 g/mol [1][2]

CAS Number: 327601-97-8

Given the lack of specific NMR and MS data for **Macrocarpal L**, this guide will provide a detailed analysis of Macrocarpal B, a closely related analogue, to illustrate the characteristic spectroscopic features of this compound class.

Spectroscopic Data of Macrocarpal B (Illustrative Analogue)

The structural elucidation of macrocarpals is heavily reliant on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data for Macrocarpal B.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) in negative ion mode is a common technique for determining the molecular weight of macrocarpals.

Table 1: FAB-MS Data for Macrocarpal B

Parameter	Value	Reference
Pseudo-parent peak (M-H) ⁻	m/z 471	
Molecular Weight	472	
Molecular Formula	C28H40O6	_

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of macrocarpals. The spectra are typically recorded in deuterated methanol (CD₃OD).

Table 2: ¹H NMR Spectral Data for Macrocarpal B (in CD₃OD)



Proton	δН (ррт)
1	10.01 (1H, s)
3	3.25
4	2.32 / 1.26
5	1.96
6	1.07 / 0.91
7	1.61 / 1.43
8	1.51
9	1.51
11	1.26 / 0.91
13	1.13
14	1.13
23	0.56
24	0.49

Table based on data from Biosci Biotechnol Biochem.

Table 3: 13C NMR Spectral Data for Macrocarpal B (in CD₃OD)

The ¹³C NMR spectrum of Macrocarpal B indicates the presence of a cyclopropane ring, four singlet methyl carbons, two doublet methyl carbons, five methylene carbons, six methine carbons, and three quaternary carbons, one of which is oxygenated, in the diterpene portion of the molecule.

(Specific chemical shift data for ¹³C NMR of Macrocarpal B were not available in the provided search results.)

Experimental Protocols

Foundational & Exploratory





The following protocols are based on established methodologies for the isolation and spectroscopic analysis of macrocarpals from Eucalyptus species.

A general workflow for the isolation of macrocarpals involves solvent extraction followed by chromatographic purification.

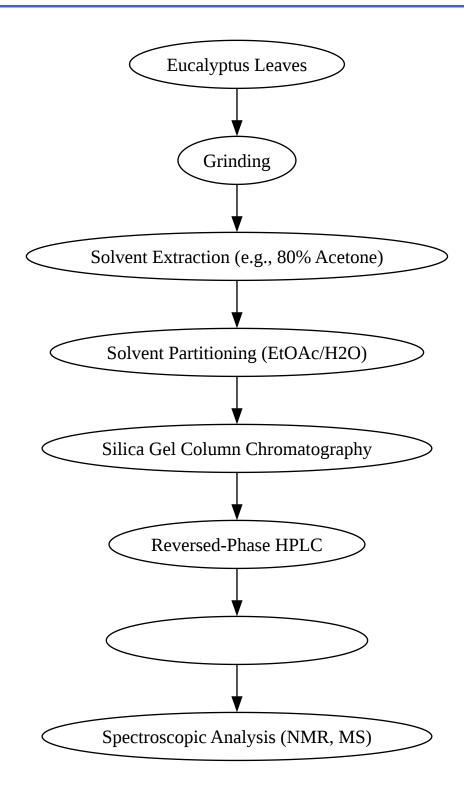
- Plant Material Preparation: Fresh or dried leaves of the Eucalyptus species are collected and ground into a fine powder.
- Removal of Essential Oils: The powdered leaf material is subjected to a process to remove essential oils, such as steam distillation or maceration in a nonpolar solvent like n-hexane.
- Solvent Extraction:
 - Initial Extraction: The residue is first extracted with water or a low-concentration aqueous organic solvent (e.g., ≤ 30% ethanol in water).
 - Secondary Extraction: The remaining plant residue is then extracted with a higher concentration of an organic solvent or an aqueous organic solvent solution (e.g., 50-95% ethanol). A common laboratory-scale method involves extraction with 80% aqueous acetone.
- Solvent Partitioning and Fractionation: The crude extract is subjected to liquid-liquid
 partitioning. Typically, the extract is suspended in water and partitioned with ethyl acetate.
 The ethyl acetate fractions, which contain the macrocarpals, are combined and
 concentrated.
- Chromatographic Purification:
 - Column Chromatography: The concentrated extract is subjected to column chromatography using silica gel as the stationary phase and a gradient of solvents (e.g., chloroform and methanol) to separate fractions based on polarity.
 - High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., C18 column) with a gradient of acetonitrile and water, often with a small amount of formic acid to improve peak shape. A UV detector set at approximately 275 nm is suitable for detecting macrocarpals.



- Mass Spectrometry: Negative ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) is used to determine the molecular weight and formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz) using a suitable deuterated solvent, such as methanol-d⁴ (CD₃OD). ¹H-¹³C shift-correlated spectroscopy (H-C COSY) is used to facilitate the assignment of proton and carbon signals.

Visualizations





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